![molecular formula C13H15Cl2N3O2 B11108673 2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11108673.png)
2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-2,4-DICHLOROBENZAMIDE is a chemical compound that belongs to the class of hydrazine derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a hydrazinecarbonyl group and a dichlorobenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-2,4-DICHLOROBENZAMIDE typically involves the reaction of benzohydrazides with butan-2-ylidene derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-2,4-DICHLOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-2,4-DICHLOROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact molecular pathways and targets are still under investigation, but it is believed that the hydrazinecarbonyl group plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(2Z)-hexan-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide
- N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide
Uniqueness
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-2,4-DICHLOROBENZAMIDE is unique due to its specific structural features, such as the presence of both hydrazinecarbonyl and dichlorobenzamide groups
Properties
Molecular Formula |
C13H15Cl2N3O2 |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-2-oxoethyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-3-8(2)17-18-12(19)7-16-13(20)10-5-4-9(14)6-11(10)15/h4-6H,3,7H2,1-2H3,(H,16,20)(H,18,19)/b17-8- |
InChI Key |
WSQZTYYGEKZULK-IUXPMGMMSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl)/C |
Canonical SMILES |
CCC(=NNC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid p-tolylamide](/img/structure/B11108590.png)
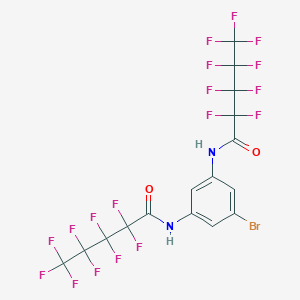
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide](/img/structure/B11108596.png)
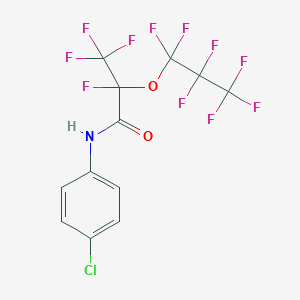
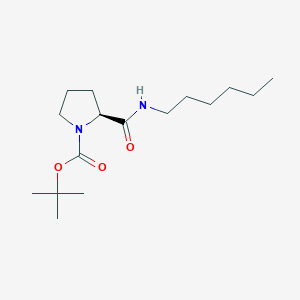
![4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline](/img/structure/B11108606.png)
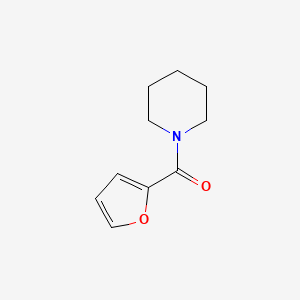
![6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B11108616.png)
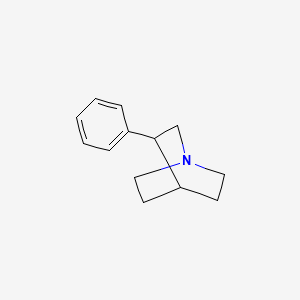
![2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11108647.png)
![N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11108655.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108657.png)
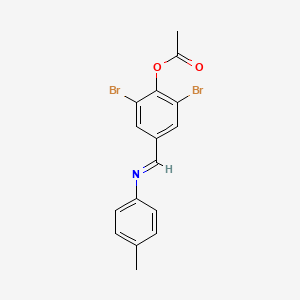
![2-phenyl-4-(pyrrolidin-1-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B11108669.png)
